4-CHLORO-N-[2-(4-CHLOROBENZENESULFONAMIDO)CYCLOHEXYL]BENZENESULFONAMIDE
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Overview
Description
4-CHLORO-N-[2-(4-CHLOROBENZENESULFONAMIDO)CYCLOHEXYL]BENZENESULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a sulfonamide group, a cyclohexyl ring, and chlorinated phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[2-(4-CHLOROBENZENESULFONAMIDO)CYCLOHEXYL]BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-4-chlorocyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[2-(4-CHLOROBENZENESULFONAMIDO)CYCLOHEXYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-CHLORO-N-[2-(4-CHLOROBENZENESULFONAMIDO)CYCLOHEXYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[2-(4-CHLOROBENZENESULFONAMIDO)CYCLOHEXYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes such as pH regulation and ion transport .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-chlorophenyl)benzenesulfonamide
- 2-amino-N-(4-chlorophenyl)benzamide
- 4-chloro-N-(4-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide
Uniqueness
4-CHLORO-N-[2-(4-CHLOROBENZENESULFONAMIDO)CYCLOHEXYL]BENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both sulfonamide and cyclohexyl groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C18H20Cl2N2O4S2 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-chloro-N-[2-[(4-chlorophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C18H20Cl2N2O4S2/c19-13-5-9-15(10-6-13)27(23,24)21-17-3-1-2-4-18(17)22-28(25,26)16-11-7-14(20)8-12-16/h5-12,17-18,21-22H,1-4H2 |
InChI Key |
RJMOLQXQAHVQER-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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